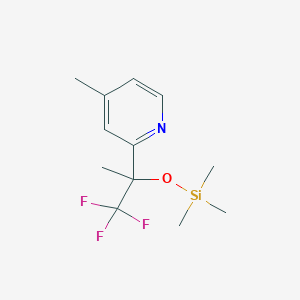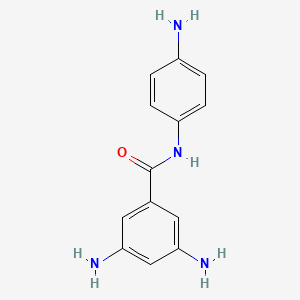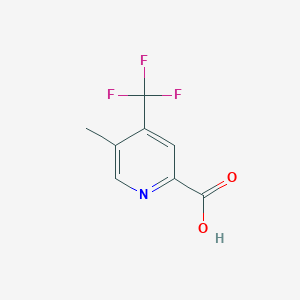
5-Methyl-4-(trifluoromethyl)picolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a methyl group at the 5th position, a trifluoromethyl group at the 4th position, and a carboxylic acid group at the 2nd position on the pyridine ring. The trifluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid typically involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by the addition of the carboxylic acid group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base. The reaction conditions often require elevated temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
In industrial settings, the production of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, nucleophiles, and bases are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, alcohols, aldehydes, and various substituted pyridine derivatives .
Applications De Recherche Scientifique
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various agrochemicals.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Employed in the production of crop-protection products.
Uniqueness
5-Methyl-4-(trifluoromethyl)-2-pyridinecarboxylic acid is unique due to the presence of both a methyl and a trifluoromethyl group on the pyridine ring, which imparts distinct physicochemical properties. These properties make it particularly valuable in applications requiring high lipophilicity and chemical stability .
Propriétés
Formule moléculaire |
C8H6F3NO2 |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
5-methyl-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO2/c1-4-3-12-6(7(13)14)2-5(4)8(9,10)11/h2-3H,1H3,(H,13,14) |
Clé InChI |
UIJVSBRJTWKTEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=C1C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


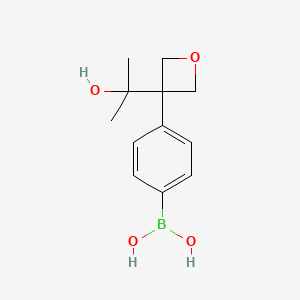
![3-{8-Bromoimidazo[1,2-a]pyridin-2-yl}pyridine](/img/structure/B13982993.png)
![Tert-butyl 3-[(2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B13982999.png)

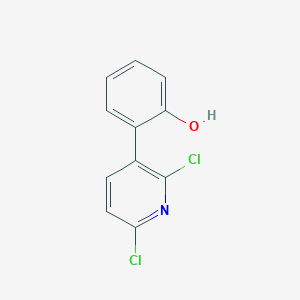

![8-{[(3-Aminophenyl)methyl]amino}naphthalene-1,3,6-trisulfonic acid](/img/structure/B13983033.png)
![2-Chloro-7-(3,5-difluorobenzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13983040.png)

![tert-butyl 5-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13983048.png)
